molecular formula C11H18NO3P B14719338 Diethyl N-(4-methylphenyl)phosphoramidate CAS No. 20809-97-6

Diethyl N-(4-methylphenyl)phosphoramidate

Katalognummer: B14719338
CAS-Nummer: 20809-97-6
Molekulargewicht: 243.24 g/mol
InChI-Schlüssel: FIIBYAQZDZHGJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl N-(4-methylphenyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is known for its applications in various fields, including chemistry, biology, and industry. The structure of this compound includes a phosphoramidate group bonded to a diethyl ester and a 4-methylphenyl group, making it a versatile molecule for different chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of Diethyl N-(4-methylphenyl)phosphoramidate can be achieved through several synthetic routes. One common method involves the reaction of diethyl phosphoramidate with 4-methylphenylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Analyse Chemischer Reaktionen

Diethyl N-(4-methylphenyl)phosphoramidate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Diethyl N-(4-methylphenyl)phosphoramidate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of Diethyl N-(4-methylphenyl)phosphoramidate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The molecular targets often include enzymes involved in phosphorylation processes, making it a valuable tool in studying these pathways .

Vergleich Mit ähnlichen Verbindungen

Diethyl N-(4-methylphenyl)phosphoramidate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for targeted interactions in both chemical and biological systems.

Eigenschaften

CAS-Nummer

20809-97-6

Molekularformel

C11H18NO3P

Molekulargewicht

243.24 g/mol

IUPAC-Name

N-diethoxyphosphoryl-4-methylaniline

InChI

InChI=1S/C11H18NO3P/c1-4-14-16(13,15-5-2)12-11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3,(H,12,13)

InChI-Schlüssel

FIIBYAQZDZHGJM-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(NC1=CC=C(C=C1)C)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.